

Comprehensive Application Notes and Protocols: Orellanine Dosing in Experimental Animal Models

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Compound Focus: Orellanine

CAS No.: 37338-80-0

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Introduction to Orellanine and Its Experimental Relevance

Orellanine (3,3',4,4'-tetrahydroxy-2,2'-bipyridine-1,1'-dioxide) is a **highly selective nephrotoxin** produced by mushroom species of the *Cortinarius* genus, primarily *C. orellanus* and *C. rubellus*. This bipyridine N-oxide compound has garnered significant research interest due to its **specific affinity for renal proximal tubular cells**, causing irreversible damage in accidental poisonings but also presenting a unique therapeutic potential for renal cell carcinoma treatment. The **structural similarity** to bipyridyl herbicides like paraquat and diquat provides insights into its mechanism of action, primarily through oxidative stress induction and disruption of cellular redox cycles. Experimental studies with **orellanine** require careful consideration of its **complex toxicological profile**, including an exceptionally long latent period (often 2-14 days in humans) and selective renal accumulation, which present both challenges and opportunities in research design. These application notes consolidate the current methodological knowledge on **orellanine** dosing in animal models to standardize protocols across the research community [1] [2].

Chemical Properties and Handling Considerations

Fundamental Chemical Characteristics

Orellanine possesses distinctive chemical properties that significantly impact its experimental handling and stability:

- **Molecular structure:** Bipyridine N-oxide with four hydroxyl groups and two N-oxide moieties, creating a polar compound with strong hydrogen-bonding capacity [1]
- **Molecular weight:** 252.17 g/mol with a polar surface area of 131.8 Å² [1]
- **Solubility characteristics:** Dissolves in polar solvents like dimethyl sulfoxide (DMSO) and aqueous buffers at acidic to neutral pH, though solubility decreases substantially in alkaline conditions [3]
- **Tautomerism:** Exists as two tautomers with the amine oxide form being more stable [1] [2]
- **pKa values:** Four pKa values at approximately 0.5, 1.0, 7.0, and 7.4, resulting in a net charge of approximately -4 at physiological pH [4]
- **Thermal stability:** Stable at 150-160°C but decomposes slowly above this temperature and explosively at temperatures over 267°C [1]

Stability and Storage Conditions

- **Photodegradation:** Rapid decomposition under UV light to the nontoxic compound orelline through an intermediate orellinine form, requiring light-protected handling and storage [1] [4]
- **Long-term storage:** Stable for years in intact mushroom tissue but requires dark, desiccated conditions at -20°C when purified [1] [3]
- **Solution stability:** Working solutions in DMSO or PBS remain stable for several months when stored at -20°C in light-protected containers [3]
- **Processing stability:** Not degraded by cooking, freezing, or drying processes [1] [5]

Table 1: Key Chemical and Physical Properties of **Orellanine**

Property	Specification	Experimental Significance
Molecular Formula	C ₁₀ H ₈ N ₂ O ₆	Determines solubility and formulation approaches
Molar Mass	252.17 g/mol	Required for accurate molar concentration calculations
CAS Number	37338-80-00	Chemical identification and regulatory compliance
Boiling Point	834.6°C at 760 mm Hg	Indicates thermal stability during processing

Property	Specification	Experimental Significance
Flash Point	458.6°C	Safety consideration for laboratory handling
log P	-0.53 to -1.2	Predicts high hydrophilicity and poor blood-brain barrier penetration
pKa (strongest acidic)	-9.3	Ionization state at physiological pH
pKa (strongest basic)	-3	Ionization state at physiological pH

Toxicity Profiling in Animal Models

Acute Toxicity Parameters

Comprehensive toxicity studies across multiple animal models have established critical parameters for **orellanine** dosing:

- **Mouse models:** The reported LD₅₀ in mice ranges between **12-20 mg/kg** body weight, with death typically occurring within two weeks following administration. This dose range establishes the baseline acute toxicity profile for initial dosing calculations [2]. Recent investigations have further refined our understanding of concentration-dependent effects, revealing an **IC₅₀ of 319.2 µg/mL** in MCF-7 cell lines, though primary renal cells demonstrate significantly greater sensitivity [3].
- **Rat models:** Wistar and Sprague Dawley rats tolerate intravenous doses of **5 mg/kg** without immediate lethal effects, making this a practical reference point for subacute toxicity studies. At this dosage level, rats exhibit the characteristic delayed nephrotoxicity that mirrors human poisoning cases, with histological evidence of damage specifically localized to proximal tubular cells [4].
- **Dose-response relationship:** Studies demonstrate a **clear concentration-dependent effect** on viability in both primary renal tubular epithelial cells and renal cell carcinoma lines. The ED₅₀ for

human tubular epithelial cells (HTEC) was determined to be $4.1 \pm 1.2 \mu\text{g/mL}$, indicating remarkable sensitivity of renal tissue to **orellanine** exposure [6] [7].

Species-Specific Sensitivities

- **Differential cell susceptibility:** Primary human tubular epithelial cells (HTEC) show **significantly greater sensitivity** to **orellanine** compared to other cell types including human umbilical endothelial cells (HUVEC), hepatocytes (HEPG2), and breast cancer cells (MDA-MB-231) [6] [7].
- **Renal cell carcinoma targeting:** Clear cell renal cell carcinoma (ccRCC) lines maintain sensitivity to **orellanine** despite malignant transformation, with demonstrated efficacy against both primary tumor cells (786-O, SKRC-7, SKRC-10, SKRC-21, 087) and metastatic lesions (SKRC-17, SKRC-52) [6] [7].
- **Human toxicity extrapolation:** Case reports suggest the lethal dose in humans may be as low as **0.04 mg/kg** (contained in just 2-3 mushrooms), indicating potentially greater sensitivity than observed in rodent models [5].

Table 2: Experimentally Determined Toxicity Parameters of **Orellanine**

Model System	Toxicity Parameter	Value	Experimental Context
Mouse (in vivo)	LD ₅₀	12-20 mg/kg	Lethal dose within 2 weeks
MCF-7 cells (in vitro)	IC ₅₀	319.2 $\mu\text{g/mL}$	24-hour exposure [3]
Human Tubular Epithelial Cells (HTEC)	ED ₅₀	$4.1 \pm 1.2 \mu\text{g/mL}$	24-hour exposure, viability at 72h [6]
Rat (in vivo)	Subacute Tolerable Dose	5 mg/kg IV	No immediate lethality [4]
Human (estimated)	Lethal Dose	$\sim 0.04 \text{ mg/kg}$	From poisoning cases [5]

Model System	Toxicity Parameter	Value	Experimental Context
ccRCC cell lines	Effective Concentration Range	4-20 µg/mL	Dose-dependent viability reduction [7]

In Vivo Dosing Protocols

Preparation of Dosing Solutions

- **Source material:** **Orellanine** can be extracted from *Cortinarius* mushroom species or obtained commercially as purified toxin. Mushroom caps contain the highest concentration (7,800-9,400 mg/kg dry weight), followed by stems (4,200-4,800 mg/kg) and spores (900-3,100 mg/kg) [1].
- **Purification verification:** Assess purity via HPLC with electrochemical detection or LC-MS/MS before administration. Characteristic navy blue fluorescence under UV light confirms native structure absence of the degradation product orelline [1] [8].
- **Vehicle preparation:** Dissolve **orellanine** in DMSO at 50-100 mg/mL as a stock solution, then dilute in phosphate-buffered saline (PBS) immediately before administration. Final DMSO concentration should not exceed 5% to avoid vehicle toxicity [3].
- **Quality control:** Verify concentration spectrophotometrically using molar extinction coefficients (specific values require experimental determination) and check for absence of precipitate after dilution [8].

Administration Routes and Regimens

- **Intravenous administration:** The preferred method for controlled dosing in rats involves slow bolus injection via tail vein at 5 mg/kg in a volume of 1-2 mL/kg. This approach achieves reproducible plasma concentrations with initial levels of 8.6 nmol-eq/g tissue at 30 minutes post-administration [4].
- **Oral administration:** For modeling natural poisoning, administer via oral gavage after suspending in 0.5-1% methylcellulose. Food should be withheld for 2-4 hours before and after dosing to ensure

consistent absorption, though bioavailability via this route remains poorly characterized [5].

- **Dosing regimens:** Single bolus injections are standard for acute toxicity studies. For renal cancer models, consider fractionated dosing (e.g., 2-3 doses over 24 hours) to maximize tumor exposure while managing acute renal toxicity [6] [7].

Monitoring and Assessment Protocols

- **Clinical observations:** Document weight changes, food/water consumption, urine output, and behavioral changes daily. Mice typically show clinical signs including **lethargy, piloerection, and reduced urine output** within 24-48 hours post-dosing [8].
- **Biochemical monitoring:** Collect blood serially for serum creatinine, blood urea nitrogen (BUN), and electrolyte analysis. In mouse models, significant elevations typically appear by 72-96 hours post-exposure [8].
- **Tissue distribution tracking:** Utilize ³H-labeled **orellanine** (where available) for quantitative whole-body radioluminography. Highest concentrations accumulate in **kidney cortex (76 nmol-eq/g at 30 min) and urinary bladder (560 nmol-eq/g at 30 min)**, confirming renal tropism [4].
- **Histopathological evaluation:** Harvest kidneys at study endpoint for light microscopy evaluation. Characteristic findings include **acute tubular injury, interstitial edema, and interstitial nephritis** with minimal glomerular involvement [1] [5].

Analytical Methodologies for Quantification

Tissue-Based Analysis Protocols

Accurate quantification of **orellanine** in biological matrices is essential for pharmacokinetic studies and dose-response modeling:

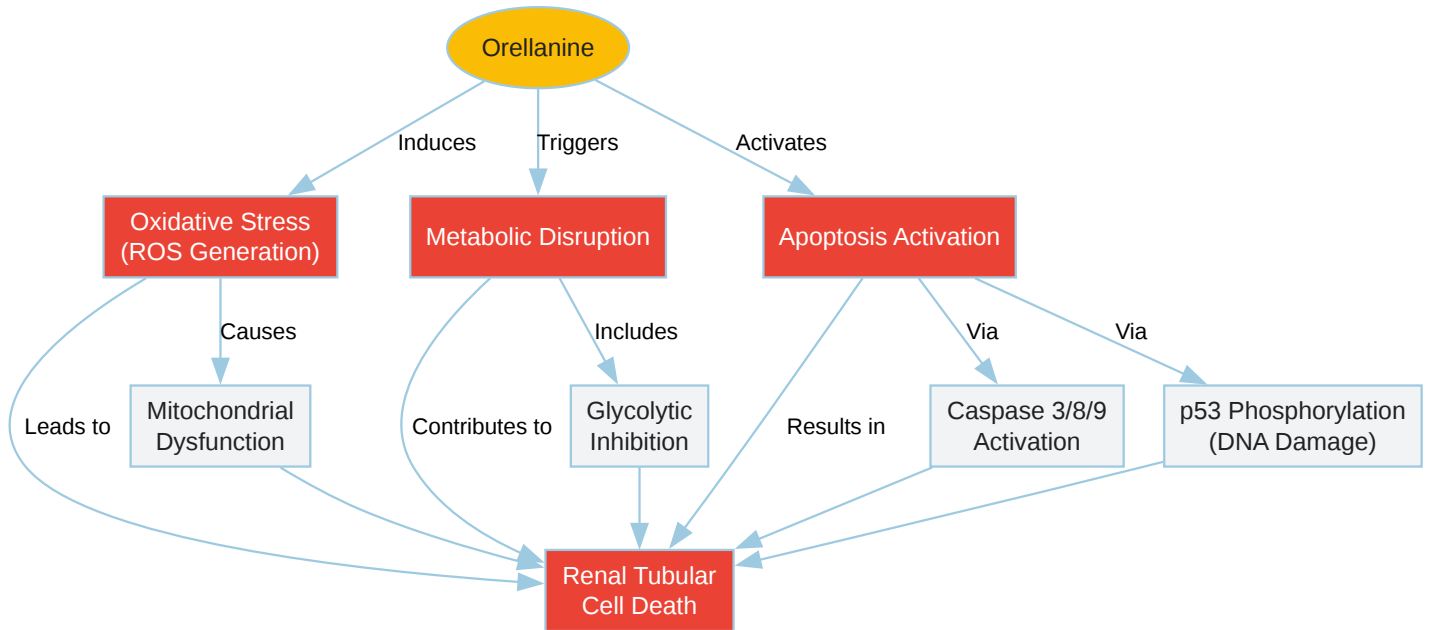
- **Sample preparation:** Homogenize kidney cortex tissue in 3 volumes of acidified methanol (0.1% formic acid) using a mechanical homogenizer. Centrifuge at 14,000 × g for 15 minutes at 4°C and

collect supernatant for analysis. For plasma, precipitate proteins with acetonitrile (2:1 v/v) and evaporate under nitrogen before reconstitution in mobile phase [8].

- **HPLC with electrochemical detection:** Separate **orellanine** using a C18 column (150 × 4.6 mm, 3 μm) with mobile phase of 50 mM phosphate buffer (pH 3.0):methanol (95:5) at 1.0 mL/min. Quantitation limit is 10 μg/g tissue with relative standard deviation of 1.3%-9.8% across 15-50 μg/g fortification range [8].
- **LC-MS/MS confirmation:** Employ reverse-phase chromatography coupled to tandem mass spectrometry with negative ion electrospray ionization. Monitor transition m/z 251 → 234 for **orellanine** with limit of detection at 20 ng/g tissue, providing superior sensitivity for low-concentration samples [8].

Pharmacokinetic Profiling

- **Plasma pharmacokinetics:** Following IV administration of 5 mg/kg in rats, **orellanine** displays biphasic elimination with an **initial half-life of 109 ± 6 minutes** as measured by LC-MS/MS. The volume of distribution approximates total body water, suggesting limited tissue binding outside the renal compartment [4].
- **Elimination pathways:** Bilateral renal artery ligation extends half-life to 756 ± 98 minutes, confirming **predominant renal elimination** via glomerular filtration. Peritoneal dialysis reduces half-life to 238 ± 28 minutes in nephrectomized animals, providing a potential clearance mechanism in renal failure [4].
- **Tissue persistence:** **Orellanine** remains detectable in renal cortex up to 6 months after exposure, indicating **prolonged tissue sequestration** that may explain progressive damage despite undetectable plasma levels [1] [5].



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*Diagram 1: Molecular Mechanisms of **Orellanine** Nephrotoxicity - This diagram illustrates the key pathways through which **orellanine** exerts its toxic effects on renal tubular cells, including oxidative stress, metabolic disruption, and apoptosis activation.*

Mechanisms of Action and Therapeutic Applications

Molecular Mechanisms of Nephrotoxicity

The nephrotoxic effects of **orellanine** involve multiple interconnected pathways that ultimately converge on renal tubular cell death:

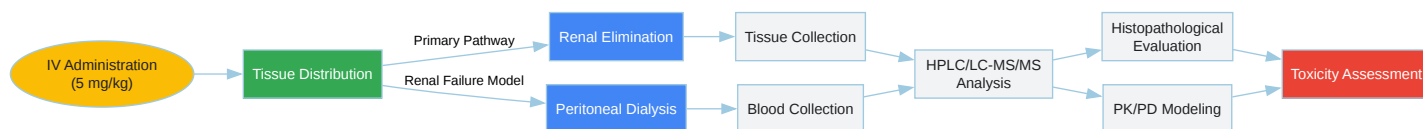
- **Oxidative stress induction:** **Orellanine** generates **reactive oxygen species (ROS)** through redox cycling mechanisms similar to paraquat, depleting cellular antioxidant defenses and causing lipid peroxidation and membrane damage. Experimental evidence confirms increased ROS production in both human tubular epithelial cells and renal carcinoma lines following exposure [6] [3].

- **Metabolic disruption:** Treatment impairs both mitochondrial respiration and glycolysis, reducing ATP synthesis and compromising cellular energy homeostasis. Seahorse analyzer experiments demonstrate decreased **basal respiration, glycolytic capacity, and spare respiratory capacity** in **orellanine**-treated cells [6] [7].
- **Apoptosis induction:** **Orellanine** activates both intrinsic and extrinsic apoptotic pathways, evidenced by caspase-8, caspase-9, and caspase-3 activation combined with increased Annexin V binding. Proteomic analyses further confirm upregulation of apoptotic pathways with concurrent downregulation of survival signals [6] [3].
- **Gene expression alterations:** RT-PCR profiling reveals modulation of multiple pathways including **apoptosis, metal ion binding, tissue remodeling, xenobiotic metabolism, and cytoskeleton organization**. Western blot validation shows corresponding protein-level changes including increased cleaved caspase-3 and phosphorylated p53 [3] [9].

Therapeutic Application in Renal Carcinoma

The selective toxicity of **orellanine** for proximal tubular cells has been strategically leveraged for renal cell carcinoma treatment:

- **Proof of concept studies:** In nude rats carrying human ccRCC xenografts, brief **orellanine** treatment eliminated **over 90% of viable tumor mass** compared to controls, demonstrating potent antitumor activity [6] [7].
- **Mechanistic basis:** The therapeutic window emerges from **orellanine**'s specific targeting of proximal tubular epithelial cells from which clear cell renal carcinoma originates, potentially exploiting differential expression of transporters or metabolic pathways [6] [7].
- **Clinical translation potential:** **Orellanine** represents a promising treatment modality for ccRCC patients already on dialysis, where nephrotoxicity concerns are mitigated while targeting both primary and metastatic lesions [6] [7].



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*Diagram 2: Experimental Workflow for **Orellanine** Dosing Studies - This diagram outlines the comprehensive methodology for conducting **orellanine** dosing experiments in animal models, from administration through analysis and assessment.*

Conclusion and Future Directions

These application notes provide a comprehensive framework for **orellanine** dosing in experimental animal models, synthesizing methodological details from toxicological and therapeutic investigations. The standardized protocols enable consistent experimental implementation while highlighting critical considerations for study design. Future research directions should focus on **refining therapeutic windows** for oncology applications, developing **analog compounds with reduced irreversible nephrotoxicity**, and establishing **biomarkers for early toxicity detection**. The unique dual nature of **orellanine** as both a poison and potential therapeutic agent continues to make it a compelling compound for investigative studies, particularly in renal pathophysiology and targeted cancer therapeutics.

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